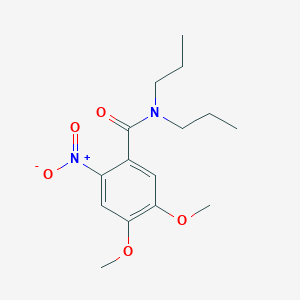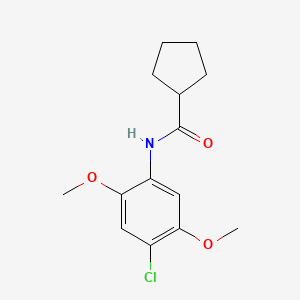
N,N-diisopropyl-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisopropyl-2-(2-thienyl)acetamide (also known as Modafinil) is a eugeroic drug that promotes wakefulness and alertness in individuals. It was first approved by the FDA in 1998 for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has since gained popularity as a cognitive enhancer and a study aid, with many individuals using it off-label for these purposes.
Mécanisme D'action
The exact mechanism of action of Modafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. Modafinil also appears to increase the activity of orexin neurons, which are involved in regulating wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness in individuals. It has also been shown to improve cognitive function, including executive function, working memory, and attention. Modafinil has been found to have minimal effects on heart rate and blood pressure, making it a safer alternative to other stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments. It has a long half-life, allowing for sustained effects over a period of time. Additionally, it has been shown to have minimal side effects, making it a safer alternative to other stimulants. However, Modafinil can be expensive and may not be readily available in all countries.
Orientations Futures
There are several future directions for research on Modafinil. One area of interest is its potential use in the treatment of ADHD, depression, and schizophrenia. Additionally, there is interest in studying the long-term effects of Modafinil use, as well as its potential for addiction and abuse. Finally, there is interest in developing new eugeroic drugs that are more effective and have fewer side effects than Modafinil.
Conclusion:
Modafinil is a eugeroic drug that promotes wakefulness and alertness in individuals. It has been extensively studied for its cognitive-enhancing properties and has been found to be effective in improving executive function, working memory, and attention. Modafinil has several advantages for use in lab experiments, including a long half-life and minimal side effects. However, there are still many questions surrounding its mechanism of action and long-term effects, and further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
Modafinil is synthesized through a multi-step process that involves the reaction of thionyl chloride with 2-aminobenzophenone to form 2-chloro-N-(2-benzoylphenyl)acetamide. This compound is then reacted with isopropylamine to form N-(2-benzoylphenyl)-2-(isopropylamino)acetamide. Finally, this compound is reacted with thiophene-2-carboxylic acid to form N,N-diisopropyl-2-(2-thienyl)acetamide (Modafinil).
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve executive function, working memory, and attention in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. Additionally, Modafinil has been investigated for its potential use in the military as a fatigue countermeasure.
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9(2)13(10(3)4)12(14)8-11-6-5-7-15-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFTAMQSZGENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)





![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)